Quinapyramine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16/h5-9,18H,1-4H3,(H2,19,20,21)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJWBVJQFGRCEB-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23609-65-6 (chloride), 3270-78-8 (dimethyl sulfate) | |
| Record name | Quinapyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20493-41-8, 23609-65-6 | |
| Record name | Quinapyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-amino-6-(2-amino-1,6-dimethyl-4-pyrimidinioamino)-1,2-dimethylquinolinium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINAPYRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2NT1100WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation of Quinapyramine Action
Research into Molecular and Biochemical Targets within Trypanosomes
Research has identified several key molecular and biochemical targets of Quinapyramine within Trypanosoma species, highlighting its disruptive effects on critical cellular functions.
Interference with Nucleic Acid Synthesis Pathways
This compound has been shown to interfere with DNA synthesis in trypanosomes. frontiersin.orgnih.govcamelsandcamelids.comnih.govmdpi.com Its inhibitory effect on DNA synthesis is reported to be similar to that of diminazene (B1218545) aceturate. academicjournals.org Studies involving Amoeba discoides treated with this compound demonstrated a significant reduction in ribosomal RNA (rRNA) levels, with a 50% loss observed within 4 hours and a complete loss after 17 hours. Concurrently, an increase in low molecular weight RNAs was noted, suggesting either an inhibition of ribosomal RNA synthesis or the degradation of pre-existing rRNA. nih.gov However, some investigations indicate that trypanosomal DNA polymerases may not be the primary selective target of this compound. nih.gov
Disruption of Ribosomal Function and Cytoplasmic Ribosomal Activity
A significant aspect of this compound's mechanism involves the suppression of cytoplasmic ribosomal activity within the mitochondria of trypanosomes. frontiersin.orgnih.govcamelsandcamelids.comnih.govmdpi.com This suppression is hypothesized to lead to an inhibition of protein synthesis. galvmed.org The observed loss of ribosomal RNA in Amoeba discoides further supports the notion of its impact on ribosomal function. nih.gov
Mitochondrial Membrane Interactions and Energetic Perturbations
This compound actively targets the mitochondria of protozoa, leading to the disruption of their metabolic pathways. slideshare.net It induces changes in the potential of the mitochondrial membranes within the parasite. nih.govmdpi.com The development of resistance to this compound sulfate (B86663) has been linked to alterations in the parasite's mitochondrial membrane potential. frontiersin.orgnih.govcamelsandcamelids.comresearchgate.net Furthermore, the compound's dicationic and aromatic structure strongly suggests its accumulation within the mitochondria, a characteristic shared with other trypanocides like phenanthridines and bis-benzamidines. galvmed.org It may also impede the entry of trypanocides into the mitochondria itself. mdpi.com
Investigation of Other Intracellular Biochemical Processes
Despite significant research, the precise and comprehensive mechanism of action for this compound remains an area of active investigation. galvmed.orgnih.govmdpi.comfao.org It is characterized as a trypanostatic agent, meaning it primarily inhibits the growth and replication of trypanosomes rather than directly causing their immediate death. fao.orgcabidigitallibrary.org Some research suggests that this compound may render trypanosomes more susceptible to the host's defense mechanisms, such as the macrophage system, thereby aiding in parasite clearance. cabidigitallibrary.org Ongoing gene expression studies continue to seek further elucidation of its anti-trypanosomal activity. scilit.comresearchgate.net
Research on Quinapyramine Resistance Mechanisms in Trypanosomes
Characterization of Acquired Resistance Phenotypes in Experimental Models
Experimental induction of quinapyramine resistance in trypanosomes has been a key strategy for studying the phenotypic changes associated with this trait. These models typically involve exposing trypanosome-infected animals to progressively increasing, sub-curative doses of the drug, which selects for resistant parasite populations. This method has successfully generated this compound-resistant strains of Trypanosoma congolense, Trypanosoma equiperdum, and Trypanosoma evansi. fao.org
A notable study involved the derivation of a this compound-resistant clone of T. congolense (IL 1180/Stabilate 12) from a susceptible parent clone (IL 1180) over a 208-day period in mice. cabidigitallibrary.org The 50% curative dose (CD50) of this compound sulfate (B86663) for the parent clone was 0.23 mg/kg, while for the resistant derivative, it was greater than 9.6 mg/kg, representing a more than 40-fold increase in resistance. cabidigitallibrary.org This demonstrates the remarkable capacity of these parasites to adapt to drug pressure.
The stability of this acquired resistance is a critical factor in its clinical and epidemiological significance. Research has shown that resistance to this compound in Trypanosoma brucei clones is a stable characteristic, remaining even after numerous subcultures in vitro without the drug. cgiar.org This suggests that the underlying genetic or epigenetic modifications are not easily reversible.
Importantly, the acquisition of this compound resistance does not necessarily compromise the parasite's fundamental biological functions. In the case of the resistant T. congolense clone, it was found that the parasites could still complete their developmental cycle within the tsetse fly vector, Glossina morsitans centralis, with two derived clones showing mature infection rates of 39.6% and 23.9%. cabidigitallibrary.org This indicates that the resistance phenotype can be effectively transmitted by the natural vector, contributing to its spread in the field.
The following table summarizes the key phenotypic changes observed in an experimentally induced this compound-resistant T. congolense strain.
Table 1: Phenotypic Characterization of this compound-Resistant T. congolense
| Parameter | Parental Clone (IL 1180) | Resistant Derivative (IL 1180/Stabilate 12) | Fold Increase in Resistance |
|---|
| This compound Sulfate CD50 (mg/kg) | 0.23 | >9.6 | >40 |
Data derived from a study on the in vivo induction of this compound resistance in a T. congolense clone. cabidigitallibrary.org
Molecular and Genetic Bases of this compound Resistance
The development of this compound resistance is a multifaceted process involving a range of molecular and genetic adaptations within the trypanosome. While the exact mechanisms are still under investigation, several key areas have been identified.
Genomic and Karyotypic Alterations Associated with Resistance
Studies have indicated a correlation between drug pressure and genomic rearrangements in trypanosomes. Molecular karyotyping of T. evansi isolates using pulsed-field gel electrophoresis has revealed that in regions with continuous prophylactic use of this compound, the parasite population tends to have a uniform karyotype. In contrast, areas where the drug was used to treat individual clinical cases showed a greater diversity in karyotype patterns. This suggests that sustained drug pressure may select for specific genomic configurations that confer resistance.
Gene Expression Profiling in Resistant Strains
Changes in gene expression are a fundamental aspect of drug resistance. A study investigating the effects of this compound methyl sulphate (QPS) on T. evansi found that the expression of several key genes, including hexokinase, trypanothione (B104310) reductase, aurora kinase, oligopeptidase B, and ribonucleotide reductase II, was not significantly altered by exposure to the drug. This suggests that these particular genes may not be the primary targets or mediators of this compound's action or resistance. Further research is needed to identify the specific genes and pathways that are differentially regulated in this compound-resistant strains.
Role of Efflux Pumps and Transporter Proteins in Resistance Development
A common mechanism of drug resistance in various organisms, including trypanosomes, involves the reduced accumulation of the drug within the cell, either through decreased uptake or increased efflux. Efflux pumps are transport proteins that actively extrude toxic compounds from the cell.
For many trypanocidal drugs, such as diminazene (B1218545) and the melaminophenyl arsenicals, resistance is linked to the P2/TbAT1 adenosine (B11128) transporter. Loss or modification of this transporter leads to reduced drug uptake. Given the significant cross-resistance between this compound, diminazene, and isometamidium, it is highly probable that they share, at least in part, a common transport mechanism. It has been speculated that the TbAT1 transporter is involved in this compound resistance. In support of this, one study reported the loss of the P2/TevAT1 gene in a this compound-resistant isolate of T. evansi.
Analysis of Metabolic Pathway Adaptations in Resistant Parasites
Trypanosomes can adapt their metabolism to counteract the effects of a drug. This compound is thought to interfere with DNA synthesis and mitochondrial ribosomal activity. Consequently, resistance could be associated with alterations in mitochondrial function. Variations in the mitochondrial membrane potential have been proposed as a mechanism of this compound sulfate resistance. This is supported by findings in isometamidium-resistant T. congolense, which also exhibit changes in mitochondrial electrical potential and show cross-resistance to this compound.
Cross-Resistance Patterns with Other Trypanocidal Agents in Research Settings
Cross-resistance, where resistance to one drug confers resistance to others, is a major obstacle in trypanosomiasis control. The use of this compound has been shown to readily induce resistance that extends to other critical trypanocides.
In a detailed study, a T. congolense clone made resistant to this compound also displayed significant levels of cross-resistance to isometamidium, homidium, and diminazene. fao.orgcabidigitallibrary.org A greater than 40-fold increase in this compound resistance was associated with an 8-fold increase in resistance to isometamidium, a 28-fold increase to homidium, and a 5.5-fold increase to diminazene. cabidigitallibrary.org This extensive cross-resistance pattern strongly suggests a shared mechanism of resistance, likely related to drug transport.
Interestingly, some studies have reported that clones resistant to diminazene may show increased sensitivity to this compound. However, the weight of evidence indicates that inducing resistance with this compound leads to a broad multi-drug resistant phenotype. fao.org This has led to the recommendation that the use of this compound in cattle is contraindicated, as it could compromise the efficacy of the limited arsenal (B13267) of available trypanocidal drugs. fao.orgcabidigitallibrary.org
The table below illustrates the cross-resistance profile of a this compound-resistant T. congolense clone.
Table 2: Cross-Resistance Profile in a this compound-Resistant T. congolense Clone
| Trypanocidal Agent | Fold Increase in Resistance (CD50) |
|---|---|
| Isometamidium | 8 |
| Homidium | 28 |
| Diminazene | 5.5 |
Data reflects the increase in the 50% curative dose (CD50) for various trypanocides in a T. congolense clone made resistant to this compound, as compared to the susceptible parent clone. cabidigitallibrary.org
Pharmacological Research Aspects of Quinapyramine
In Vitro and In Vivo Pharmacokinetic Research in Experimental Models
Pharmacokinetic studies investigate how an organism affects a drug, focusing on the time course of its absorption, distribution, metabolism, and excretion. These studies are vital for predicting drug concentrations in plasma, tissues, and urine over time copbela.org.
Absorption and Distribution Studies in Animal Tissues
The absorption characteristics of quinapyramine can vary depending on its salt form. This compound chloride, for instance, exhibits a slower absorption rate compared to this compound sulfate (B86663). This slower absorption allows for the formation of a depot effect at the injection site, facilitating a more sustained release of the drug into the bloodstream nawanlab.com. This prolonged action is particularly beneficial for its prophylactic effects against re-infection nawanlab.com.
Metabolic Pathways and Metabolite Identification Research
While detailed metabolic pathways of this compound are not extensively documented in all studies, it is generally understood that the compound is metabolized in the liver nawanlab.com. Metabolite identification research is a critical component of pharmacokinetic studies, aiming to detect unknown metabolites and assess the extent of drug metabolization pathogen-ri.euwuxiapptec.com. Techniques such as ultra-high performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS) are commonly employed for metabolite profiling and identification in in vitro metabolic systems wuxiapptec.com. These methods are used to investigate the biotransformation of test articles and predict in vivo metabolism, providing a basis for lead compound optimization and drug toxicological experiments wuxiapptec.com. Metabolomics analysis, which involves comprehensive qualitative and quantitative analysis of metabolites, can also be utilized to examine altered physiopathological processes and identify metabolic disorders in animal models pathogen-ri.eu.
Excretion Dynamics in Research Animals
The primary route of elimination for this compound is generally believed to be through the kidneys, with excretion occurring in the urine nawanlab.com. Pharmacokinetic studies of this compound sulfate (QS)-loaded oil-based nanosuspensions in Wistar rats have provided insights into its excretion dynamics, demonstrating a significant reduction in plasma clearance with the optimized nanoformulation compared to free this compound sulfate nih.gov.
Research on Compound Bioavailability and Systemic Exposure in Experimental Systems
Bioavailability refers to the percentage of a drug that reaches the systemic circulation after administration service.gov.uk. Research into this compound's bioavailability often focuses on improving its systemic exposure, particularly through novel drug delivery systems.
A study evaluating this compound sulfate (QS)-loaded long-acting oil-based nanosuspensions in Wistar rats demonstrated significantly altered pharmacokinetic parameters compared to free QS nih.gov. The nanosuspension formulation led to a substantial increase in key systemic exposure metrics, indicating improved bioavailability and prolonged presence of the drug in the system nih.gov.
The following table summarizes key pharmacokinetic parameters observed in Wistar rats for free this compound Sulfate (QS) versus a this compound Sulfate-Sodium Cholate (B1235396) (QS-Na.C) complex-loaded oily nanosuspension:
Table 1: Pharmacokinetic Parameters of this compound Sulfate (QS) and QS-Na.C Complex-Loaded Oily Nanosuspension in Wistar Rats nih.gov
| Parameter (Unit) | Free QS | QS-Na.C Complex-Loaded Oily Nanosuspension | Fold Increase (Nanosuspension vs. Free QS) |
| t½ (h) | Baseline | 13.54-fold higher | 13.54 |
| AUC₀-∞ (µg·h/mL) | Baseline | 7.09-fold higher | 7.09 |
| Vz/F (L/kg) | Baseline | 1.78-fold higher | 1.78 |
| MRT₀-∞ (h) | Baseline | 17.35-fold higher | 17.35 |
| Plasma Clearance (mL/min/kg) | Baseline | 7.08-fold reduction | 0.14 (1/7.08) |
Note: "Baseline" indicates the reference value against which the fold increase/reduction is calculated for the nanosuspension.
These findings suggest that advanced formulations can significantly enhance the systemic exposure and duration of action of this compound, which could have implications for its therapeutic application nih.gov.
Advanced Formulation and Drug Delivery System Research for Quinapyramine
Nanoparticle-Based Delivery Systems Research
Research into nanoparticle-based delivery systems for Quinapyramine has focused on overcoming the limitations of the conventional drug, aiming to enhance its therapeutic efficacy through improved formulation strategies. nrce.gov.in These advanced systems are designed to provide sustained and controlled release, which could improve the therapeutic profile of the compound. nrce.gov.innih.gov The primary goals of these nanoformulations include modifying drug release patterns, increasing bioavailability, and enhancing drug stability. nrce.gov.in Various natural and synthetic polymers, as well as lipids, have been explored to create these sophisticated delivery vehicles. nih.govresearchgate.netresearchgate.net
Synthesis and Characterization Methodologies for this compound Nanoparticles
The development of this compound nanoparticles involves various synthesis techniques tailored to the specific type of nanocarrier being produced. nih.gov These methods are broadly categorized into the dispersion of preformed polymers or the polymerization of monomers. nih.gov Characterization is a critical step to ensure the quality, efficacy, and stability of the nanoparticles, involving a suite of analytical techniques to determine their physicochemical properties. mdpi.com
Polymeric nanoparticles are a significant area of research for this compound delivery due to the biocompatibility and biodegradability of many polymers. nih.govresearchgate.net
Sodium Alginate Nanoparticles: this compound sulphate (QS) has been successfully encapsulated in sodium alginate nanoparticles (QS-NPs) using an emulsion-crosslinking technique. researchgate.net This method involves creating an emulsion and then using a cross-linking agent to form the solid nanoparticles. researchgate.net Mannitol (B672) has been used as a cryoprotectant during the lyophilization process to ensure the stability of the formulation. researchgate.net Characterization of these QS-NPs revealed a particle size of less than 60 nm, a high entrapment efficiency of 96.48%, and a drug loading capacity of 3.70%. researchgate.net Analytical techniques such as zetasizers, scanning electron microscopy (SEM), atomic force microscopy (AFM), transmission electron microscopy (TEM), and Fourier transform infrared spectroscopy (FTIR) have been employed to confirm the size, stability, morphology, and functional groups of the nanoparticles. researchgate.net
Chitosan-Mannitol Nanoparticles: Another approach involves encapsulating this compound sulphate in a nanomatrix composed of Chitosan (B1678972), tripolyphosphate, and mannitol (ChQS-NPs). nih.govnih.gov This formulation is designed to provide sustained release of the drug. nih.gov The synthesis involves the ionic gelation method, where chitosan and tripolyphosphate interact to form the nanoparticle structure, entrapping the drug within the matrix. researchgate.net These ChQS-NPs have been characterized as well-ordered in shape, with their size and morphology confirmed by transmission electron microscopy and atomic force microscopy. nih.govnih.govresearchgate.net
| Formulation | Polymer(s) | Synthesis Method | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|
| QS-NPs | Sodium Alginate | Emulsion-Crosslinking | <60 | 96.48 | 3.70 | researchgate.net |
| ChQS-NPs | Chitosan, Mannitol, Tripolyphosphate | Ionic Gelation | Not specified | Not specified | Not specified | nih.govnih.gov |
Lipid-based nanocarriers are another promising avenue for this compound delivery, offering advantages such as high biocompatibility and the ability to encapsulate hydrophobic molecules. researchgate.netnih.gov To incorporate the hydrophilic this compound sulphate into a lipid matrix, an ion-pairing approach has been utilized. researchgate.net In this method, this compound sulphate is complexed with an oppositely charged molecule, docusate (B154912) sodium, to form a hydrophobic ion pair (QS-DS). researchgate.net This complex can then be efficiently loaded into solid lipid nanoparticles (SLNs). researchgate.net
Precirol was selected as the lipid for the preparation of these SLNs, which were then characterized extensively. researchgate.net The resulting this compound sulphate-docusate sodium ionic complex loaded solid lipid nanoparticles (QS-DS-SLN) exhibited a particle size of 250.10 ± 26.04 nm and a zeta potential of -27.41 ± 4.18 mV, indicating good stability. researchgate.net The entrapment efficiency was found to be 81.26 ± 4.67%. researchgate.net The formation of the ionic complex was confirmed by Fourier Transform Infrared (FTIR) spectroscopy, while Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) studies revealed the amorphous nature of this compound within the nanoparticles. researchgate.net Scanning electron microscopy confirmed the spherical shape of the nanocarriers. researchgate.net
| Formulation | Lipid | Key Components | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| QS-DS-SLN | Precirol | This compound sulphate, Docusate sodium | 250.10 ± 26.04 | -27.41 ± 4.18 | 81.26 ± 4.67 | researchgate.net |
Nanosuspensions represent a versatile formulation strategy for improving the delivery of poorly soluble compounds. researchgate.net For this compound, a long-acting oil-based nanosuspension has been developed to enhance its antitrypanosomal effects. nih.gov This formulation also utilizes an ion-pairing strategy, transforming this compound sulphate into a hydrophobic complex using anionic sodium cholate (B1235396) (Na.C). nih.gov
The resulting QS-Na.C complex was characterized using FTIR, DSC, and XRD. nih.gov The oil-based nanosuspension was then prepared by dispersing this hydrophobic complex in thixotropically thickened olive oil. nih.gov This approach creates a stable, submicron colloidal dispersion of drug particles. nih.gov The resulting nanoformulation was found to be cytocompatible in THP-1 cell lines and selectively trypanotoxic. nih.gov
In Vitro Drug Release Kinetics and Mechanisms from Nanoformulations
The study of in vitro drug release kinetics is crucial for predicting the in vivo performance of nanoformulations. nih.gov Various mathematical models, such as the Higuchi and Korsmeyer-Peppas models, are used to elucidate the mechanism of drug release from the nanocarrier matrix. researchgate.netdissolutiontech.com
For this compound nanoformulations, a common pattern observed is a biphasic release profile, characterized by an initial burst release followed by a period of slow, sustained release. researchgate.netresearchgate.net
Sodium Alginate Nanoparticles (QS-NPs): These nanoparticles exhibited an initial burst effect, which allows for the immediate availability of the drug, followed by a slower, more controlled release. researchgate.net The release mechanism was found to align with the quasi-Fickian Higuchi diffusion model. researchgate.net
Chitosan/Mannitol Nanoparticles (ChQS-NPs): Similarly, this formulation demonstrated an initial burst release followed by a slow, sustained phase. researchgate.net The release kinetics were also described as following a quasi-Fickian Higuchi diffusion mechanism. researchgate.net
Solid Lipid Nanoparticles (QS-DS-SLN): These lipidic nanocarriers showed a sustained release of this compound sulphate for up to 60 hours, indicating their potential for long-acting formulations. researchgate.net
This sustained release is a key advantage of nanoencapsulation, as it helps maintain the drug concentration within a therapeutic window for an extended period, potentially reducing the frequency of administration. nrce.gov.in
| Formulation | Release Profile | Release Mechanism/Model | Duration of Release | Reference |
|---|---|---|---|---|
| QS-NPs (Sodium Alginate) | Initial burst followed by slow release | Quasi-Fickian Higuchi diffusion | Not specified | researchgate.net |
| ChQS-NPs (Chitosan/Mannitol) | Initial burst followed by slow release | Quasi-Fickian Higuchi diffusion | Not specified | researchgate.net |
| QS-DS-SLN (Lipidic) | Sustained release | Not specified | Up to 60 hours | researchgate.net |
Evaluation of Enhanced Cellular Uptake in Parasitic Cells
Evaluating the efficacy of nanoformulations against parasitic cells is a direct measure of their potential therapeutic benefit. Studies have consistently shown that this compound nanoparticles are more effective at clearing parasites compared to the conventional drug, suggesting enhanced uptake or interaction with the target cells. nrce.gov.inresearchgate.net
Research on this compound sulphate-loaded sodium alginate nanoparticles (QS-NPs) demonstrated that the nanoformulation was able to clear parasites (Trypanosoma evansi) at a much lower concentration than free this compound sulphate. researchgate.net Similarly, Chitosan-Mannitol nanoparticles (ChQS-NPs) were effective in killing parasites in infected rabbit models. nih.govresearchgate.net The oil-based nanosuspension of the QS-Na.C complex was shown to be selectively trypanotoxic and, in an infected mouse model, resulted in the absence of parasitemia for over 75 days post-treatment. nih.gov
These findings strongly indicate that nanoparticle-based delivery systems enhance the trypanocidal activity of this compound. nrce.gov.inresearchgate.net The smaller size of nanoparticles can facilitate cellular internalization, and the sustained release of the drug at the site of infection could contribute to this enhanced efficacy. nrce.gov.inresearchgate.netresearchgate.net
Sustained Release Research in Experimental Animal Models
The development of long-acting formulations is a key objective in this compound research to maintain therapeutic drug levels over an extended period. nrce.gov.in Various nanoformulations have been investigated in animal models to evaluate their sustained-release profiles and long-term efficacy.
One prominent area of research involves polymeric nanoparticles. A study utilizing this compound Sulphate (QS) encapsulated in a chitosan, tripolyphosphate, and mannitol nanomatrix (ChQS-NPs) demonstrated a sustained-release profile. asm.orgresearchgate.net When tested in a rabbit model of Trypanosoma evansi infection, this nanoformulation effectively cleared parasites and relieved clinical symptoms, with a protective effect similar to that of the conventional drug. asm.orgresearchgate.net In mice, these chitosan-based nanoparticles also produced a trypanocidal effect along with sustained release. researchgate.net Similarly, QS-loaded sodium alginate nanoparticles showed an initial burst release followed by a slower, sustained release of the drug, conforming to a quasi-Fickian Higuchi diffusion mechanism. nih.gov
Another innovative approach involves an oil-based nanosuspension. Researchers developed a long-acting formulation by transforming QS into a hydrophobic ionic complex with sodium cholate and dispersing it in thickened olive oil. nih.gov Pharmacokinetic studies of this formulation in Wistar rats revealed a significant increase in the drug's half-life (t1/2) and mean residence time (MRT), alongside a marked reduction in plasma clearance. nih.gov In a T. evansi-infected mouse model, this nanosuspension demonstrated a remarkably prolonged therapeutic effect, maintaining an absence of parasitemia for over 75 days post-treatment. nih.gov
| Formulation | Animal Model | Key Sustained Release Findings | Reference |
|---|---|---|---|
| This compound Sulphate-loaded Chitosan-Mannitol Nanoparticles (ChQS-NPs) | Rabbits, Mice | Provided sustained release and effective parasite clearance. | asm.orgresearchgate.net |
| This compound Sulphate-loaded Sodium Alginate Nanoparticles | Mice | Exhibited an initial burst effect followed by slow drug release. | nih.gov |
| This compound Sulphate-loaded Oil-based Nanosuspension | Wistar Rats (Pharmacokinetics), Mice (Efficacy) | Showed a 13.54-fold increase in half-life (t1/2) and a 17.35-fold increase in Mean Residence Time (MRT) in rats. Kept mice parasitaemia-free for >75 days. | nih.gov |
Biocompatibility Assessments of Nanoformulations in Research Models
A critical aspect of developing novel drug delivery systems is ensuring their safety and biocompatibility. Nanoformulations of this compound have been subjected to various in vitro and in vivo assessments to determine their toxicity profiles.
Chitosan-mannitol nanoparticles loaded with this compound Sulphate (ChQS-NPs) have been evaluated for biocompatibility. nih.govresearchgate.net In vitro studies using mammalian cell lines (HeLa cells) revealed dose-dependent effects on biosafety and DNA damage. nih.govresearchgate.net However, the formulation was found to be safe and nontoxic in rabbit models at effective therapeutic doses. asm.orgresearchgate.net The 50% cytotoxic concentration (CC50) value for ChQS-NPs was determined to be 1,336.54 µg/ml, which was higher than that of the unformulated drug, indicating improved biocompatibility for the nanoformulation. nih.gov
This compound Sulphate-loaded sodium alginate nanoparticles (QS-NPs) were also assessed. nih.govresearchgate.net In vitro safety and toxicity studies using Vero cell lines showed that the nanoparticles were significantly less toxic compared to the conventional QS. nih.gov These polymeric nanoparticles were generally found to be non-toxic, biocompatible, and biodegradable in laboratory animal models. nrce.gov.in
The biocompatibility of an oil-based nanosuspension of a this compound Sulphate-sodium cholate complex was tested on THP-1 cell lines. nih.gov The results indicated that the nanoformulation was cytocompatible, with a cell viability of 82.5% at the minimum effective concentration. nih.gov
| Formulation | Research Model | Key Biocompatibility Findings | Reference |
|---|---|---|---|
| This compound Sulphate-loaded Chitosan-Mannitol Nanoparticles (ChQS-NPs) | HeLa Cells (in vitro), Rabbit (in vivo) | Showed dose-dependent effects in vitro. Found to be safe and nontoxic in the animal model. CC50 was 1,336.54 µg/ml. | nih.govnih.gov |
| This compound Sulphate-loaded Sodium Alginate Nanoparticles | Vero Cells (in vitro), Mice (in vivo) | Demonstrated significantly lower toxicity than the free drug in vitro. Found to be non-toxic and biocompatible in vivo. | nrce.gov.innih.gov |
| This compound Sulphate-loaded Oil-based Nanosuspension | THP-1 Cells (in vitro) | Determined to be cytocompatible with 82.5% cell viability at the minimum effective concentration. | nih.gov |
Research on Other Innovative Drug Delivery Approaches
Beyond polymeric nanoparticles, researchers have explored other novel strategies to enhance the delivery of this compound.
Solid Lipid Nanoparticles (SLNs): One approach involves the use of solid lipid nanoparticles. To improve the encapsulation of the highly water-soluble this compound Sulphate into a lipid matrix, an ionic complexation technique was employed. researchgate.net this compound Sulphate was complexed with an anionic compound, Docusate Sodium, to form a hydrophobic entity. researchgate.net This complex was then successfully incorporated into solid lipid nanoparticles, which demonstrated a sustained release of this compound for up to 60 hours. researchgate.net
Hydrophobic Ion Pairing for Nanosuspensions: A similar principle of hydrophobic ion pairing was used to develop the long-acting oil-based nanosuspension mentioned previously. nih.gov this compound Sulphate was complexed with anionic sodium cholate to create a more lipophilic molecule. nih.gov This complex was then dispersed in an oily medium (thickened olive oil) to form a stable nanosuspension suitable for injection, which dramatically improved the drug's pharmacokinetic profile and provided a prolonged therapeutic effect. nih.gov This strategy of converting a hydrophilic drug into a hydrophobic complex is a key innovation for developing lipid-based and oil-based long-acting injectable formulations.
Table of Compounds Mentioned
| Compound Name |
|---|
| Chitosan |
| Docusate Sodium |
| Mannitol |
| Olive oil |
| This compound |
| This compound Sulphate |
| Sodium Alginate |
| Sodium Cholate |
| Tripolyphosphate |
Quinapyramine Combination Therapy Research
Synergistic Interactions with Adjuvants in Experimental Trypanosomiasis
Studies have investigated the synergistic potential of Quinapyramine when combined with adjuvants in experimental models of trypanosomiasis. A notable study evaluated the therapeutic efficacy of this compound Sulphate (QS) in combination with Freund's Complete Adjuvant (FCA) in Wistar rats infected with Trypanosoma congolense. uni.lueasychem.org
The combination of QS and FCA demonstrated a rapid clearance of parasites from the peripheral circulation within two days post-infection, although a relapse was observed one week later. uni.lueasychem.org Beyond parasitic clearance, the combination therapy exhibited beneficial effects on several physiological parameters. Rectal temperature, which was significantly elevated in untreated infected rats (42.8 ℃), normalized to 34.1 ℃ in the QS and FCA treated group, compared to 37.4 ℃ for QS alone and 35.92 ℃ for FCA alone. uni.lueasychem.org Significant improvements were also noted in mean body weight, packed cell volume (PCV), and hemoglobin concentration, indicating an amelioration of anemia associated with the infection. uni.lueasychem.org
Furthermore, the QS and FCA combination led to leukocytosis, specifically due to lymphocytosis (6.79 × 10^3/µl), suggesting an enhanced immune response in the treated animals. uni.lueasychem.org A comparative decrease in serum liver enzymes was also observed in the QS and FCA treated group. uni.lueasychem.org These findings suggest that the co-administration of this compound Sulphate with Freund's Complete Adjuvant, even at lower recommended doses of this compound, could enhance its therapeutic efficacy in trypanosomiasis. uni.lueasychem.org
Table 1: Effects of this compound Sulphate (QS) and Freund's Complete Adjuvant (FCA) on Trypanosoma congolense Infected Wistar Rats uni.lueasychem.org
| Treatment Group | Parasite Clearance (Days Post-Infection) | Rectal Temperature (°C) | Mean Body Weight (Improvement) | Anemia Amelioration (PCV/Hemoglobin) | Leukocytosis (Lymphocytosis) | Serum Liver Enzymes |
| Untreated | Not cleared | 42.8 | No | Lower | No significance | Elevated |
| QS Alone | Cleared (relapse observed) | 37.4 | Yes | Increased | No significance | Elevated |
| FCA Alone | Not cleared | 35.92 | Yes | Increased | No significance | Elevated |
| QS + FCA Combination | Cleared (2 days), relapse (1 week) | 34.1 (Normalized) | Significant | Better Amelioration | Yes (6.79 × 10^3/µl) | Decreased |
Rational Design of this compound-Based Combination Chemotherapies
The development of this compound-based combination chemotherapies has largely been driven by the need to overcome treatment challenges and improve therapeutic outcomes. While the explicit "rational design" process at a molecular level for this compound combinations is not extensively detailed in available literature, empirical successes have guided the formulation of effective multidrug regimens.
Historically, combinations involving this compound have shown promise. A complex of this compound and Suramin (B1662206) was successfully employed for chemoprophylaxis, although its routine therapeutic use was limited due to toxicity. fishersci.ca More recently, a combination of Diminazene (B1218545) and this compound Sulphate has been successfully used to treat dourine in horses, with no reported relapse for 2.5 years. wikidata.orgoutbreak.info This successful outcome highlights the potential of combining existing trypanocides to achieve sustained therapeutic effects.
The broader context of rational drug design in trypanosomiasis involves identifying selectively toxic metabolic inhibitors and utilizing advanced tools such as genetic engineering, X-ray crystallography, and nuclear magnetic resonance to understand protein structures and inform drug development. nih.gov While these advanced techniques are being explored for new anti-trypanosomal agents, the successful this compound combinations demonstrate a pragmatic approach to combination therapy, leveraging the known activities of established drugs to achieve better clinical results.
Research on Multidrug Regimens to Mitigate Resistance Development
The emergence of drug resistance poses a significant threat to the effectiveness of existing anti-trypanosomal drugs, including this compound. Historically, widespread use of this compound Sulphate in regions like Nigeria between 1951 and 1963 led to serious resistance problems, and the drug was also known to induce cross-resistance with other trypanocides. fishersci.ca This underscores the critical need for strategies to mitigate resistance development.
Research indicates that multidrug regimens are a key strategy to combat and delay the onset of drug resistance. Mathematical modeling studies have demonstrated that using a combination of two trypanocides yields superior results and lower levels of resistance compared to single-drug treatments in African animal trypanosomiasis (AAT). wikidata.orgoutbreak.inforesearchgate.net These models suggest that the lowest levels of trypanocide resistance are achieved with combination therapy. researchgate.net Furthermore, increasing the proportion of treated cattle in a herd (up to 80-100% for combination treatment) progressively reduces the number of animals with drug-resistant infections. wikidata.orgresearchgate.net
The principle behind combination therapy for resistance mitigation is to target multiple pathways or mechanisms within the parasite, making it more difficult for the parasite to develop simultaneous resistance to all drugs in the regimen. For instance, some Trypanosoma brucei brucei strains have shown resistance to multiple drugs, including this compound sulfate (B86663), but remained sensitive to other agents like Suramin, suggesting that combinations could be effective against such resistant strains. nih.gov The development of effective combination therapy regimens is a recognized approach to minimize the risks of acquiring resistance across various infectious diseases.
Comparative Research Studies Involving Quinapyramine
Relative Efficacy Research Against Different Trypanosome Species and Strains
Quinapyramine has demonstrated varying degrees of efficacy across different Trypanosoma species and strains, highlighting its role in the control of animal trypanosomiasis.
Trypanosoma evansi: this compound has shown high efficacy against Trypanosoma evansi, the causative agent of Surra. In Thoroughbred horses, this compound sulfate (B86663) achieved 100% efficacy by 21 days post-treatment, leading to significant restoration of hematological parameters cabidigitallibrary.orgresearchgate.netthejaps.org.pk. Studies in rabbits infected with T. evansi demonstrated that this compound sulfate, particularly when encapsulated in chitosan-mannitol nanoparticles, was effective in clearing parasites and alleviating clinical symptoms, with parasite clearance observed from day 3 to 42 nih.govresearchgate.netscite.ainih.gov. In crossbred cattle, this compound sulfate and chloride compounds were effective in clearing T. evansi from the blood by the third day post-treatment, leading to the disappearance of clinical signs and restoration of altered hemato-biochemical parameters thepharmajournal.comresearchgate.netthepharmajournal.com. In albino rats, both this compound prosalt and this compound sulfate effectively cleared T. evansi (camel strain) from circulation within three days cabidigitallibrary.org. Furthermore, this compound sulfate/chloride proved effective against various T. evansi isolates from Mindanao, Philippines, and East Java, Indonesia, in mouse models researchgate.net. Despite its general effectiveness, some T. evansi isolates have shown resistance to this compound sulfate and chloride, with one study reporting 89.5% resistance in isolates from Marsabit and Isiolo counties in Kenya biochemjournal.com.
Trypanosoma congolense: this compound has been employed for the control of T. congolense infections in cattle and other animals msdvetmanual.com. In experimental infections in Wistar rats, this compound sulfate alone led to the disappearance of parasites from peripheral circulation within two days, though relapses were observed a week later. The combination of this compound sulfate with Freund's Complete Adjuvant (FCA) improved efficacy and survival rates egranth.ac.in.
Trypanosoma vivax: this compound has also been used in the control of T. vivax infections in cattle and other animals msdvetmanual.com. Research has indicated that resistance to this compound sulfate in a strain of T. vivax can remain stable even after cyclical transmission through antelope and cattle for extended periods cambridge.org.
Trypanosoma simiae: Experimental infections in pigs with T. simiae were successfully cleared by this compound suraminate nih.gov.
Trypanosoma brucei: this compound dimethylsulphate has been noted for its high effectiveness against T. brucei infections msdvetmanual.com. Early research in 1960 also investigated the trypanocidal action of this compound against T. brucei wikipedia.org.
Research on Differential Responses Across Host Species in Experimental Infections
The effectiveness of this compound can vary depending on the host species, influenced by factors such as drug tolerance and disease manifestation.
Horses: While highly effective against T. evansi in Thoroughbred horses, this compound is generally poorly tolerated by equids, causing local reactions and requiring specific administration protocols nih.govnih.govresearchgate.netveterinarypaper.comfao.org.
Rabbits: Encapsulated this compound sulfate in chitosan-mannitol nanoparticles demonstrated effectiveness in rabbits infected with T. evansi, leading to parasite clearance and clinical improvement nih.govresearchgate.netscite.ainih.gov.
Rats: this compound sulfate/chloride was effective in treating T. evansi infections in rats cabidigitallibrary.orgfao.orgiijls.com. In Wistar rats infected with T. congolense, this compound sulfate, particularly when combined with Freund's Complete Adjuvant, improved survival rates compared to this compound alone egranth.ac.in.
Pigs: this compound suraminate successfully cleared T. simiae parasitaemia in experimentally infected pigs without apparent local toxicity nih.gov.
Cattle: this compound compounds (sulfate and chloride) were effective in clearing T. evansi infection in crossbred cattle, with a gradual disappearance of clinical signs and no parasitemia observed by the third day post-treatment thepharmajournal.comresearchgate.netthepharmajournal.comcabidigitallibrary.org. However, due to its propensity to induce cross-resistance to other trypanocides, the use of this compound in cattle is generally contraindicated fao.orgfao.orgfao.org.
Camels: this compound has been used for camel trypanosomiasis, effectively clearing T. evansi from the blood for periods up to 21 days, although relapses could occur cabidigitallibrary.orgresearch-nexus.netcirad.fr.
Mice: this compound has shown efficacy in mouse models against various T. evansi isolates researchgate.netegranth.ac.innih.gov. Differential pathogenicity of T. evansi isolates from different geographical regions (e.g., Philippines vs. Indonesia) has been observed in mice, potentially influencing treatment responses researchgate.net.
Advanced Research Methodologies Applied to Quinapyramine Studies
In Vitro Trypanocidal Activity Assays and Efficacy Determination
In vitro assays are fundamental for rapidly assessing the trypanocidal activity of Quinapyramine and determining its efficacy against various Trypanosoma species. Common methodologies include direct trypanosome counting and colorimetric or fluorometric assays that measure parasite viability. The Alamar Blue assay and CellTiter-Glo® are frequently employed, providing a quantitative measure of metabolic activity as an indicator of cell viability and growth inhibition nih.govasm.org.
Efficacy is typically determined by calculating the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of parasite growth or viability under specific experimental conditions asm.orgresearchgate.netnih.gov. Studies have evaluated this compound's effectiveness against various Trypanosoma species, including Trypanosoma evansi and Trypanosoma equiperdum. For instance, in T. b. evansi isolates from China, a correlation between in vivo effective dosage and in vitro IC50 values has been observed nih.gov.
Table 1: Representative In Vitro IC50 Values for this compound Against Trypanosoma Isolates
| Trypanosoma Species/Isolate | Assay Method | IC50 (µg/mL) | Reference |
| T. equiperdum (laboratory strain) | Drug sensitivity assay | Effective nih.gov | nih.gov |
| T. evansi (various isolates) | In vitro correlation | Varies nih.gov | nih.gov |
| T. evansi (QS-NPs) | Metabolic assay | Lower than QS researchgate.net | researchgate.net |
| T. evansi (reference control) | Growth inhibition | 10 (µg/mL) nih.gov | nih.gov |
Note: Specific IC50 values for this compound can vary significantly depending on the parasite strain, assay conditions, and formulation (e.g., nanoparticles vs. free drug).
Animal Model Development and Utilization for this compound Research
Animal models are indispensable for evaluating the in vivo efficacy and pharmacodynamics of this compound, providing a more complex biological context than in vitro systems. Murine models, typically using mice, are widely utilized for initial efficacy studies due to their ease of handling and reproducibility researchgate.netresearchgate.netscite.aipsu.eduresearchgate.netnih.govacs.org. Rabbit models have also been employed, particularly for studying Trypanosoma evansi infections nih.govresearchgate.net.
In these models, efficacy is assessed by monitoring parameters such as parasitemia levels (presence and concentration of parasites in blood smears), parasite clearance, and survival rates researchgate.netresearchgate.netpsu.eduresearchgate.netnih.govacs.orgnih.govresearchgate.netthepharmajournal.com. For example, studies on this compound sulfate (B86663) (QS)-loaded nanoparticles in T. evansi-infected mice demonstrated the absence of parasitemia for over 75 days post-treatment, indicating a sustained antitrypanosomal effect nih.gov. Research in rabbits infected with T. evansi showed that nanoformulations of this compound sulfate could clear parasites and alleviate clinical symptoms, with efficacy comparable to conventional drug formulations at higher dosages nih.govresearchgate.net.
Table 2: Representative In Vivo Efficacy Findings of this compound in Animal Models
| Animal Model | Trypanosoma Species | Key Efficacy Outcome | Reference |
| Mice | T. evansi | Parasitemia cleared at lower concentrations with QS-NPs researchgate.net | researchgate.net |
| Mice | T. evansi | Absence of parasitemia >75 days with QS-Na.C complex-loaded oily nanosuspension nih.gov | nih.gov |
| Rabbits | T. evansi | Parasite clearance, alleviation of clinical symptoms nih.govresearchgate.net | nih.govresearchgate.net |
| Cattle | T. evansi | Trypanosomes cleared from blood by 3rd day post-treatment thepharmajournal.com | thepharmajournal.com |
Molecular Karyotyping and Genetic Analysis Techniques
Molecular karyotyping and genetic analysis techniques play a crucial role in understanding the genetic diversity of Trypanosoma populations and investigating the molecular basis of drug resistance to this compound. Pulsed-field gel electrophoresis (PFGE) is a key technique used for molecular karyotyping, allowing the separation of chromosome-sized DNA molecules and the characterization of Trypanosoma isolates researchgate.netcgiar.org.
Studies utilizing molecular karyotyping have revealed insights into this compound resistance. For instance, Trypanosoma evansi isolates from areas with continuous prophylactic this compound treatment exhibited karyotype homogeneity, suggesting the selection of drug-resistant strains researchgate.netcgiar.org. Conversely, isolates from areas with individual treatment showed diverse karyotype patterns researchgate.netcgiar.org. Genetic analysis techniques, such as Polymerase Chain Reaction (PCR) and Reverse Transcription PCR (RT-PCR), are employed to amplify specific genes, like TbTA1, which has been implicated in this compound resistance in T. b. evansi nih.gov. These methods help to identify genetic markers associated with drug sensitivity or resistance, contributing to strategies for managing trypanosomiasis nih.gov.
Proteomic and Metabolomic Approaches in this compound Research
Proteomic and metabolomic approaches provide a comprehensive understanding of the molecular changes occurring within trypanosomes in response to this compound. Proteomics focuses on the large-scale study of proteins, while metabolomics examines the complete set of metabolites (small molecules) within a biological system frontiersin.orgmdpi.comnih.govnih.gov. These "omics" technologies are invaluable for identifying potential drug targets, elucidating affected metabolic pathways, and discovering biomarkers for drug resistance or efficacy frontiersin.orgmdpi.comnih.govnih.gov.
Mass spectrometry-based techniques are central to both proteomic and metabolomic profiling, allowing for the identification and quantification of thousands of proteins and metabolites mdpi.comnih.gov. In the context of this compound research, proteomic analysis has indicated the involvement of specific protein bands, such as those at 15.79kDa and 19.76kDa, in the development of this compound resistance in T. b. evansi populations nih.gov. These findings suggest that alterations in protein expression or modification contribute to the parasite's ability to withstand the drug's effects. Metabolomic studies can further reveal shifts in metabolic pathways that parasites utilize to detoxify the drug or adapt to its presence.
Advanced Imaging Techniques in Drug-Parasite Interaction Studies
Advanced imaging techniques offer high-resolution visualization of drug-parasite interactions at a cellular and subcellular level. These methods provide crucial insights into how this compound affects trypanosome morphology, cellular integrity, and drug localization. Techniques commonly employed include Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and various forms of fluorescence microscopy researchgate.netnih.govresearchgate.netnih.gov.
TEM and SEM are used to observe ultrastructural changes in parasites following this compound exposure, such as organelle damage or alterations in cell shape researchgate.netresearchgate.netnih.gov. AFM can provide detailed surface topography of nanoparticles used in drug delivery systems and their interaction with parasite membranes researchgate.netresearchgate.netnih.gov. Fluorescence microscopy, particularly with specific dyes, can visualize drug uptake and localization within the parasite nih.gov. For example, fluorescent microscopy using FluoZin-3 has been used to confirm the presence of zinc on the surface of T. evansi parasites after treatment with zinc-ligated compounds, indicating the successful interaction and uptake of the drug formulation nih.gov. These visual insights are essential for understanding the cellular impact of this compound and optimizing drug delivery strategies.
Computational and In Silico Modeling for Drug-Target Interactions
Computational and in silico modeling approaches are increasingly vital in modern drug discovery and development, complementing experimental studies by predicting and analyzing drug-target interactions without the need for extensive wet-lab experimentation nih.govplos.orgrepo4.eunih.gov. For this compound research, these methods include molecular docking, molecular dynamics simulations, and pharmacophore modeling nih.govnih.govplos.orgrepo4.eudntb.gov.ua.
The primary purpose of these techniques is to predict the binding affinity of this compound to potential protein targets within the trypanosome, identify key residues involved in binding, and elucidate the drug's mechanism of action at a molecular level nih.govplos.orgrepo4.eunih.gov. Molecular docking, for instance, can simulate how this compound might fit into the active site of a target protein, predicting favorable binding poses and energies nih.govnih.gov. Such in silico studies have been used to investigate the inhibitory effects of compounds, including those related to this compound, on crucial trypanosomal proteins like heat shock protein 90 (Hsp90) and trypanothione (B104310) reductase, which are vital for parasite survival nih.gov. These computational predictions can guide future experimental designs, helping to prioritize potential targets and design novel this compound derivatives with improved efficacy or reduced resistance.
Analytical Chemistry Methods for Detection and Quantification in Research Samples (e.g., HPLC, Mass Spectrometry)
Analytical chemistry methods are indispensable for the accurate detection and quantification of this compound in various research samples, including biological matrices, for pharmacokinetic studies and purity assessment. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often combined as LC-MS or LC-MS/MS, are the gold standards for these applications due to their high sensitivity, specificity, and versatility researchgate.netmeasurlabs.comopenaccessjournals.comnih.gov.
HPLC, frequently coupled with UV-visible detectors (HPLC-UV) or mass spectrometers (LC-MS/MS), allows for the separation of this compound from complex biological matrices like plasma, followed by its precise quantification nih.govresearchgate.net. A sensitive HPLC method with UV-visible detection has been developed and validated for the determination of this compound sulfate (QS) in rabbit plasma. This method utilized reverse-phase chromatography on a C18 column with a linear gradient mobile phase and quantified QS by UV absorbance at 296 nm, achieving a reliable quantification limit as low as 1.7 ng/mL researchgate.net. Such analytical methods are crucial for pharmacokinetic studies, enabling researchers to track the absorption, distribution, metabolism, and excretion of this compound in animal models, which is vital for optimizing drug formulations and understanding drug behavior in vivo researchgate.net.
Future Research Directions and Unexplored Avenues for Quinapyramine
Elucidation of Remaining Unknown Resistance Mechanisms
Despite its historical use, the precise mechanisms underlying quinapyramine resistance in trypanosomes remain largely uncertain, presenting a significant knowledge gap. frontiersin.orgmdpi.comcambridge.orgnih.gov Current hypotheses suggest that this compound interferes with DNA synthesis and suppresses cytoplasmic ribosomes, and its dicationic/aromatic properties point towards mitochondrial drug accumulation as a potential mode of action. frontiersin.orgmdpi.com Resistance is thought to arise from alterations in the parasite's mitochondrial membrane potential or the loss of organic cation carriers within the inner mitochondrial membrane. frontiersin.orgcambridge.orgnih.gov
Early investigations into this compound resistance sought to identify associated physical changes, including alterations in proteins and genes. scispace.comacademicjournals.org Studies by Liao and Shen (2010) indicated that while isoenzymes of hexokinase, glucose-6-phosphate dehydrogenase, alanine (B10760859) transaminase, and aspartate aminotransferase were not implicated, specific protein bands of 15.79 kDa and 19.76 kDa might be involved in the development of this compound resistance. scispace.comacademicjournals.orgnih.gov Furthermore, there is limited information regarding the molecular mechanisms governing this compound uptake and its cellular action. nih.govpreprints.org Ormerod's early work (1951a) suggested a slow entry of the drug into the trypanosomal cell, with its target not being located on the surface membrane or within the nucleus. nih.govpreprints.org The phenomenon of cross-resistance with other trypanocides, such as isometamidium, homidium, and diminazene (B1218545), has also been documented, highlighting shared or convergent resistance pathways that warrant further investigation. cabidigitallibrary.orgfao.orguonbi.ac.keresearchgate.net
Development of Next-Generation this compound Derivatives with Enhanced Activity
The pressing need for novel chemotherapeutic options against trypanosomiasis, driven by increasing drug resistance, underscores the importance of developing next-generation this compound derivatives. frontiersin.org Research is actively focused on identifying new drug targets to guide the design of more effective compounds. cgiar.org
One promising avenue involves the application of molecular hybridization techniques, which entail conjugating two or more pharmacologically active subunits to create new drug prototypes with potentially enhanced efficacy. nih.gov While this approach has been notably explored for antimalarial agents, its principles are directly applicable to the development of improved trypanocides. A significant development in enhancing this compound's activity has been its encapsulation in nanoparticle formulations, such as those utilizing sodium alginate or chitosan (B1678972)/mannitol (B672). These nanocarriers have demonstrated the ability to improve the drug's trypanocidal effect, reduce toxicity, and provide sustained release, thereby optimizing its therapeutic profile. researchgate.netresearchgate.netresearchgate.net
Beyond formulation enhancements, efforts are directed towards structure-based drug design (SBDD) to discover new molecules, including nucleoside analogues, that exhibit potent antitrypanosomal activity. mdpi.comacs.orguantwerpen.be Interestingly, this compound resistance has been observed to be non-permanent in some instances, suggesting that its re-evaluation and the development of new derivatives might hold more promise than previously thought. cabidigitallibrary.org Additionally, combination therapies, such as the this compound-suramin complex or this compound-diminazene combinations, have historically been employed for chemoprophylaxis and chemotherapy, indicating the potential for synergistic effects with new derivatives. cabidigitallibrary.org
Investigation of Novel Molecular Targets for this compound Analogues
A critical aspect of future research involves the investigation of novel molecular targets for this compound analogues, given that the specific mechanism of action for this compound itself remains unclear. frontiersin.orgmdpi.com While initial hypotheses point to interference with nucleic acid synthesis, suppression of cytoplasmic ribosomes, and mitochondrial accumulation, a deeper understanding of its precise interactions at the molecular level is needed to inform the design of improved analogues. frontiersin.orgmdpi.com
Identifying new targets for chemotherapy is a major goal in current research. cgiar.orgscite.ai Proteins involved in the regulation of gene expression within the parasite represent intriguing candidates for drug targeting. researchgate.net For instance, Heat shock protein 90 (Hsp90) has been identified as a potential drug target in Trypanosoma evansi and other parasitic protozoa, suggesting a broader applicability for Hsp90 inhibitors in trypanosomiasis treatment. cambridge.org While not directly linked to this compound analogues, this highlights a class of targets that could be explored for new compounds. Furthermore, the development of new nucleoside analogues as drug candidates emphasizes the importance of understanding and potentially targeting specific parasite transporters, such as P1 nucleoside transporters, which can influence drug uptake and efficacy. mdpi.comacs.orguantwerpen.be
Application of Systems Biology Approaches to this compound Action and Resistance
The application of systems biology approaches, encompassing genomics, metabolomics, transcriptomics, and RNA interference (RNAi), offers powerful tools to comprehensively understand this compound's action and the development of resistance. nih.govpreprints.org These advanced investigative tools have significantly contributed to elucidating the biology and biochemistry of various Trypanosoma species, as well as the intricate mechanisms of drug action and resistance. nih.govpreprints.org
In the context of drug resistance, systems biology has enabled the robust validation of drug resistance genes in Trypanosoma brucei. These identified genes now serve as reliable biomarkers in prevalence studies and in preclinical drug screening, facilitating the early identification and exclusion of new trypanocides that might share similar resistance mechanisms with existing drugs. nih.govpreprints.org Further research is needed to establish localized genetic databases and libraries, which would significantly advance the effective monitoring of African Animal Trypanosomiasis (AAT) resistance and inform policy decisions in resource-limited regions. nih.gov Molecular methods are continually being developed to more efficiently identify resistant trypanosome strains. mdpi.com Moreover, RNAi screening and parasite metabolomics are actively being employed to unravel the detailed mode-of-action of new drug candidates, providing a holistic view of their cellular effects. acs.org
Role of Immunomodulation in this compound's Antiparasitic Research Efficacy
Research has explored strategies to enhance this compound's efficacy through immunomodulation. For instance, combining this compound sulfate (B86663) with Freund's Complete Adjuvant (FCA) has been shown to enhance the immune response, characterized by leukocytosis due to lymphocytosis, and improve the drug's effectiveness against Trypanosoma congolense in Wistar rats. davidpublisher.com This highlights the potential for adjuvant therapies to bolster the host's ability to combat the infection alongside chemotherapy.
It is recognized that various antiparasitic agents can exert immunomodulatory effects, either by suppressing or activating the immune system. nih.govresearchgate.net Emerging research also indicates that Mesenchymal Stem Cells (MSCs), when co-administered with antiparasitic drugs, can enhance their efficacy and modulate the immune response, suggesting that their immunomodulatory capabilities could be leveraged to overcome parasitic drug resistance. nih.gov Future research focused on the immunomodulatory effects of antiparasitics will be instrumental in developing new treatment approaches, particularly for immunosuppressed individuals. nih.govresearchgate.net While the necessity of an appropriate antibody-mediated immune response for the efficacy of other trypanocides like difluoromethylornithine and melarsoprol (B1676173) is established, the broader relationship between parasite-induced or acquired immunosuppression and the effectiveness of chemotherapy remains an area requiring more extensive study. cambridge.org
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for assessing Quinapyramine efficacy in Trypanosoma evansi-infected animal models?
- Methodological Guidance : Use randomized controlled trials (RCTs) with parasitological grading (e.g., motility and infectivity tests in mice post-treatment) and hematological parameters (e.g., RBC, WBC counts) as primary endpoints. Treatment days should follow established schedules (e.g., days 0, 3, 7, 10, 14, 21 post-infection) with statistical significance thresholds (e.g., P < 0.05) .
- Data Interpretation : Compare results against baseline values from uninfected controls and reference standards (e.g., Pritchard et al., 2009) .
Q. How can researchers ensure reproducibility in this compound resistance studies?
- Best Practices :
- Preserve T. evansi isolates at -80°C with 20% glycerol to maintain protozoan viability for subsequent assays .
- Include both in vivo (e.g., murine infectivity) and in vitro (e.g., drug sensitivity assays) evaluations to validate resistance phenotypes .
- Document experimental conditions (e.g., drug concentration, exposure time) in line with FAIR data principles .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound resistance in T. evansi, and how can they be experimentally validated?
- Mechanistic Insights :
- Gene Analysis : Amplify and sequence the TeAT1/P2 transporter gene using PCR-RFLP to detect mutations or deletions associated with resistance. Lab-induced resistant strains often show distinct RFLP patterns compared to wild-type isolates .
- Mitochondrial Targeting : Assess drug accumulation in the kinetoplast using fluorescence-labeled this compound analogs. Resistant strains may exhibit reduced uptake due to altered mitochondrial membrane potential .
- Cross-Resistance : Test susceptibility to diamidines (e.g., diminazene) and phenanthridines (e.g., homidium) to identify shared resistance pathways (e.g., TbAT1 transporter dysfunction) .
Q. How can contradictory data between field isolates and lab-induced resistant strains be resolved?
- Analytical Framework :
- Field vs. Lab Comparisons : Perform whole-genome sequencing on field isolates to identify novel resistance markers absent in lab strains. Prioritize isolates from regions with reported treatment failures (e.g., Rajasthan, India) .
- Meta-Analysis : Use systematic reviews to reconcile disparities in efficacy studies, accounting for variables like drug purity, dosing regimens, and host immune status .
- Table 1 : Key Resistance Markers in T. evansi
| Gene/Feature | Association with Resistance | Detection Method | Reference |
|---|---|---|---|
| TeAT1/P2 transporter | Reduced drug uptake | PCR-RFLP, Sequencing | |
| Mitochondrial genes | Altered membrane potential Fluorescent probes |
Q. What experimental designs are optimal for evaluating cross-resistance between this compound and other trypanocides?
- Design Principles :
- Stepwise Resistance Induction : Expose T. evansi to sub-therapeutic this compound doses in vitro, followed by challenge with structurally unrelated drugs (e.g., isometamidium). Monitor survival rates and gene expression changes via qPCR .
- Pharmacodynamic Modeling : Use time-kill assays to quantify synergistic or antagonistic interactions between this compound and co-administered drugs .
Methodological Pitfalls and Solutions
Q. How can researchers address variability in this compound susceptibility assays across laboratories?
- Standardization Strategies :
- Adopt WHO-recommended protocols for in vitro drug sensitivity testing, including defined media, temperature, and parasite density .
- Use reference strains (e.g., ISMR1 for T. evansi) as internal controls in all assays .
- Data Reporting : Clearly state statistical methods (e.g., ANOVA for multi-group comparisons) and effect sizes in results sections to enhance cross-study comparability .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound resistance?
- Question Development Tools :
- Apply the PICO framework : Population (T. evansi isolates), Intervention (this compound exposure), Comparison (wild-type vs. resistant strains), Outcome (resistance genotype/phenotype) .
- Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Future Research Directions
Q. What gaps exist in understanding this compound's pharmacokinetics-pharmacodynamics (PK-PD) relationship?
- Priority Areas :
- Conduct population PK studies in camelids to quantify tissue-specific drug distribution and metabolite activity .
- Develop in silico models predicting resistance emergence based on drug pressure and genetic variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
